2-Fluoro-4-nitrophenol
Overview
Description
2-Fluoro-4-nitrophenol is an organic compound with the molecular formula C6H4FNO3. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by a fluorine atom and a nitro group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 2-Fluoro-4-nitrophenol involves the reaction of 3,4-difluoronitrobenzene with an inorganic alkali to generate 2-fluoro-4-nitrophenolate, which is then converted to this compound through acid neutralization . Another method uses 2-fluorophenol as a starting material, which undergoes nitrosation in the presence of dilute hydrochloric acid, followed by oxidation with dilute nitric acid to yield this compound .
Industrial Production Methods
The industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for large-scale synthesis. The process involves careful control of reaction conditions to maximize yield and purity while minimizing by-products and waste. The use of catalysts and optimized reaction temperatures are common strategies to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-nitrophenol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Substituted phenols.
Reduction: 2-Fluoro-4-aminophenol.
Oxidation: Quinone derivatives.
Scientific Research Applications
2-Fluoro-4-nitrophenol is used in various scientific research applications, including:
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigating the effects of fluorinated compounds on biological systems.
Material Science: As a building block for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-nitrophenol involves its interaction with biological molecules through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and other biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-nitrophenol: Similar structure but with different positions of the fluorine and nitro groups.
3-Fluoro-4-nitrophenol: Another isomer with the fluorine and nitro groups at different positions.
2-Chloro-4-nitrophenol: Similar compound with a chlorine atom instead of a fluorine atom.
Uniqueness
2-Fluoro-4-nitrophenol is unique due to the specific positioning of the fluorine and nitro groups, which influences its chemical reactivity and physical properties. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties compared to its chloro and bromo analogs .
Properties
IUPAC Name |
2-fluoro-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPHLVJBJOCHBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075393 | |
Record name | 2-Fluoro-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or light brown solid; [Alfa Aesar MSDS] | |
Record name | 2-Fluoro-4-nitrophenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10859 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.0026 [mmHg] | |
Record name | 2-Fluoro-4-nitrophenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10859 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
403-19-0 | |
Record name | 2-Fluoro-4-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoro-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-4-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 2-Fluoro-4-nitrophenol in imaging gene expression?
A1: this compound (OFPNP) serves as a key component in a novel 19F magnetic resonance imaging (MRI) probe designed to detect human monoamine oxidase A (hMAO-A) activity. [] Additionally, a derivative of OFPNP, this compound-beta-D-galactopyranoside (OFPNPG), is used as a 19F NMR-active reporter molecule for imaging β-galactosidase activity. This molecule exhibits a distinct change in its 19F chemical shift upon cleavage by β-galactosidase, enabling the visualization of lacZ gene expression in vitro and in vivo. [, , ]
Q2: How does the structure of this compound influence its interaction with α-cyclodextrin?
A2: X-ray crystallography studies reveal that this compound forms a complex with α-cyclodextrin, with the phenyl group nestled within the α-cyclodextrin cavity. [, ] This interaction leads to a specific distortion of the α-cyclodextrin's O-4 hexagon, with the longest diagonal aligning with the benzene ring. Notably, the phenolic OH group protrudes from the secondary OH side of the cavity, while the NO2 group is positioned on the primary OH side. Interestingly, the hydrophobic fluorine atom exhibits disorder over two sites, residing in the hydrophilic region just outside the cavity's secondary OH side. []
Q3: Are there efficient synthetic routes available for producing this compound?
A3: Two primary methods exist for synthesizing this compound. The first involves a two-step process starting with 3,4-difluoronitrobenzene. Reacting this compound with an inorganic alkali yields 2-fluoro-4-nitrophenolate, which is subsequently converted to this compound through acid neutralization. This method boasts advantages like a straightforward process, environmental friendliness, and high yield (over 99.5% purity). []
Q4: Can this compound be used to study enzyme activity in living systems?
A4: Yes, this compound-beta-D-galactopyranoside (OFPNPG), upon hydrolysis by β-galactosidase, generates this compound (OFPNP) and displays a measurable shift in its 19F NMR signal. This property allows for the real-time monitoring of β-galactosidase activity, making it a valuable tool for studying enzyme activity in living cells and organisms. [, , ] Researchers have successfully used OFPNPG to differentiate between wild-type and lacZ-expressing prostate tumor xenografts in mice. []
Q5: Are there any known applications of this compound in material science?
A5: Research suggests that this compound holds potential as a component in novel organic materials. Studies on single crystals of l-Histidine-2-fluoro-4-nitrophenolate this compound have explored its optical and thermal properties, hinting at its possible applications in this field. []
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